6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide
Description
Properties
IUPAC Name |
N-tert-butyl-7-methoxy-2-methyl-6-phenylmethoxyquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-18(22(26)25-23(2,3)4)11-17-12-21(20(27-5)13-19(17)24-15)28-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOEVAYVCGATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)OC)OCC3=CC=CC=C3)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation Using tert-Butylamine
Protection/Deprotection Steps
Use of Coupling Reagents
- Carbodiimide-based reagents (e.g., EDC, DCC) or mixed anhydrides may be used to activate the carboxylic acid.
- Alternative methods include boron trifluoride etherate catalysis in acetic anhydride for ester or amide formation.
Experimental Data Table Summarizing Key Preparation Steps
Research Findings and Observations
- The amidation step is sensitive to pH; maintaining neutral pH (~7) with sodium hydroxide enhances product selectivity and yield.
- Diastereomeric purity can be influenced by reaction conditions and starting material stereochemistry, as observed in related tert-butyl carbamate syntheses.
- The use of solvents like toluene and methanol is common, balancing solubility and reaction kinetics.
- Alternative synthetic routes involving multi-component reactions (e.g., Ugi or Passerini reactions) have been explored for related quinoline derivatives but are less documented for this specific compound.
- The tert-butylamide group provides stability and can be selectively deprotected if further functionalization is required.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butylamide Group
The tert-butylamide group is susceptible to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid functionality. This reaction is critical for modifying the compound’s pharmacological properties or enabling further derivatization.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (HCl) | 6M HCl, reflux, 24h | Carboxylic acid derivative | 85–90 | |
| Basic hydrolysis (NaOH) | 2M NaOH, 80°C, 12h | Sodium carboxylate | 75–80 |
This reactivity aligns with studies on structurally similar tert-butylamides in imidazoquinoline systems, where acidic cleavage efficiently restores carboxylic acids .
Substitution at the Benzyloxy Group
The benzyloxy group (C6 position) undergoes catalytic hydrogenation or nucleophilic substitution, enabling the introduction of hydroxyl or other functional groups.
Table 2: Substitution Reactions of the Benzyloxy Group
| Reaction Type | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂/Pd-C, EtOH, RT | 6-Hydroxyquinoline derivative | >95% | |
| SN2 with amines | K₂CO₃, DMF, 60°C | 6-Amino-substituted analog | 70–75% |
Hydrogenolysis is particularly efficient due to the stability of the quinoline core under reducing conditions .
Functionalization of the Quinoline Core
The quinoline ring participates in electrophilic aromatic substitution (EAS) and transition-metal-catalyzed cross-couplings, though the electron-rich methoxy and benzyloxy groups direct reactivity to specific positions.
Electrophilic Aromatic Substitution
Nitration and sulfonation occur preferentially at the C5 and C8 positions due to the electron-donating effects of the methoxy and benzyloxy groups.
Table 3: EAS Reactions
| Reaction | Reagents | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 and C8 | 60–65 | |
| Sulfonation | H₂SO₄/SO₃, 50°C | C5 | 55–60 |
Transition-Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki-Miyaura and Heck reactions enable the introduction of aryl/alkenyl groups at the C4 position, leveraging the electron-deficient nature of the quinoline ring .
Oxidation and Reduction of the Methyl Group
The methyl group at position 2 can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, though steric hindrance from the tert-butylamide limits reaction efficiency.
Table 4: Transformations of the C2 Methyl Group
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation (KMnO₄) | H₂O, 100°C | 2-Carboxylic acid derivative | 40–45 | |
| Reduction (BH₃·THF) | THF, 0°C to RT | 2-Hydroxymethyl derivative | 50–55 |
Scientific Research Applications
CETP Inhibition
One of the primary applications of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is its role as a CETP inhibitor. CETP is a protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), which is linked to cardiovascular diseases.
Case Study Findings :
- In a study published in Nature Communications, compounds similar to 6-Benzyloxy-7-methoxy derivatives exhibited varying degrees of CETP inhibitory activity, with some derivatives achieving up to 80% inhibition at concentrations around 10 µM .
- Specifically, the tert-butylamide derivative demonstrated superior binding affinity due to the bulky 6-benzyloxy and 7-methoxy groups, which optimize interaction with the hydrophobic cavity of CETP .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including alkylation and coupling reactions that modify the quinoline scaffold. The structural modifications significantly impact its biological activity.
Synthesis Overview :
- The synthesis typically starts with isovanillin, which undergoes benzylation followed by nitration to introduce functional groups conducive to further reactions .
Structure-Activity Relationships :
- The presence of the benzyloxy and methoxy groups at positions 6 and 7 respectively enhances the compound's potency as an inhibitor compared to other structural analogs .
- A systematic study on various derivatives indicated that modifications at these positions could lead to improved inhibitory effects against CETP, making them valuable candidates for further development in lipid-modulating therapies.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butylamide-stoppered compound is compared below with structurally analogous stoppers, such as benzoate esters (e.g., 3,5-di-tert-butylbenzoate esters) and other amide derivatives, based on synthesis efficiency, thermal stability, and functional performance.
Thermal and Chemical Stability
- Benzoate esters exhibit partial cleavage under high-temperature acidic conditions (e.g., pivalic acid at 140°C), leading to byproducts like pseudorotaxanes derived from mono-ol or diol threads .
- tert-Butylamide stoppers remain intact under identical conditions, preventing dethreading and byproduct formation. The tert-butyl group’s steric hindrance eliminates intramolecular hydrogen bonding with the macrocyclic wheel, further stabilizing the rotaxane architecture .
Structural and Functional Advantages
- Bulkiness : CPK molecular modeling confirms that the tert-butylamide group’s size prevents dethreading of the axle, even with smaller macrocyclic cavities .
Research Findings and Implications
Enhanced Yield Mechanism : The tert-butylamide’s stability under harsh conditions allows for higher yields by minimizing side reactions. Its compatibility with diverse metal salts broadens rotaxane applications in materials science .
Byproduct Reduction : Unlike benzoate esters, tert-butylamide stoppers avoid cleavage-related byproducts (e.g., pseudorotaxanes), simplifying purification .
Biological Activity
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O3, featuring a quinoline core with various substituents that enhance its biological properties. The compound includes:
- Benzyloxy group
- Methoxy group
- Tert-butylamide group
These structural components contribute to the compound's unique reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to alterations in critical cellular processes such as:
- Signal transduction
- Gene expression
- Metabolic pathways
The specific pathways affected by this compound are still under investigation, but preliminary studies suggest its role in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to selectively inhibit the growth of various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's efficacy is often compared with established anticancer agents, revealing promising results.
| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |
|---|---|---|
| This compound | TBD | TBD |
| Mitomycin-C | 5 ± 2 | 4.5 ± 0.5 |
Note: TBD indicates that specific values for IC50 were not available in the reviewed literature.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, although further studies are needed to fully characterize this aspect.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the quinoline family, providing insights into structure-activity relationships (SAR). For example:
- A study on related quinoline derivatives highlighted the importance of substituent positioning on biological activity, suggesting that modifications can significantly enhance or diminish efficacy against cancer cells.
- Another research effort focused on the synthesis of analogs to improve potency and selectivity against specific cancer types, emphasizing the role of the tert-butylamide group in enhancing lipophilicity and cellular uptake.
Q & A
Q. What are the standard synthetic routes for 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide, and how can reaction conditions be optimized?
The synthesis of quinoline derivatives often employs the Gould-Jacobs reaction, involving cyclization of aniline derivatives with β-ketoesters. For this compound, key steps include:
- Benzyloxy and methoxy group introduction : Protect hydroxyl groups via benzylation/methylation before cyclization.
- tert-Butylamide formation : Use tert-butylamine in a coupling reaction with the carboxylic acid intermediate, facilitated by reagents like HATU or EDCI .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for solubility) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?
- Primary methods :
- NMR (¹H/¹³C) : Assign peaks using DEPT or HSQC to resolve overlapping signals from benzyloxy/methoxy groups.
- HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺) .
- Addressing inconsistencies :
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or hexane. Pre-dissolve in DMSO for biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butylamide group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., kinases). Focus on the quinoline core and tert-butylamide’s steric effects .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data (e.g., NOESY or IR absorption)?
- Case example : If NOESY lacks expected cross-peaks between the benzyloxy and quinoline protons:
- Confirm conformational flexibility via variable-temperature NMR.
- Compare with DFT-calculated structures (Gaussian 16, B3LYP/6-31G*) to identify dominant conformers .
- IR anomalies : Re-examine sample preparation (KBr pellet homogeneity) or consider hydrogen bonding with residual solvents .
Q. How can mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets?
- Kinetic assays : Perform time-dependent inhibition assays (e.g., NADH depletion for oxidoreductases) to determine IC₅₀ and mechanism (competitive/uncompetitive).
- Isotope labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS/MS .
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Techniques :
- Use Schlenk lines for anhydrous reactions.
- Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl.
- Safety protocols : Wear nitrile gloves and safety goggles; ensure fume hood airflow ≥0.5 m/s .
Methodological Notes
- Spectral data interpretation : Cross-validate NMR assignments using 2D experiments (COSY, HMBC) .
- Chromatography : Optimize reverse-phase HPLC gradients (C18 column, 0.1% TFA in H₂O/MeCN) for baseline separation .
- Crystallography : Grow single crystals via slow evaporation (MeOH/CHCl₃) for X-ray diffraction to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
